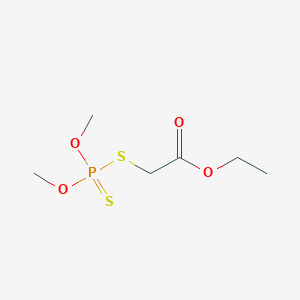
苯并恶嗪
描述
Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C12H8OS . It has a molecular weight of 200.25632 g/mol . Diphenyl ether is a starting material in the production of phenoxathiin via the Ferrario reaction . Phenoxathiin is used in polyamide and polyimide production .
Synthesis Analysis
Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .
Molecular Structure Analysis
Phenoxathiin has a molecular formula of C12H8OS . It has an average mass of 200.256 Da and a monoisotopic mass of 200.029587 Da .
Chemical Reactions Analysis
Phenoxathiins are synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by the Lewis acid, iron (III) triflimide, and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to a series of phenoxathiins using a copper-mediated, Ullmann-type, C–O bond-forming cyclization reaction .
Physical And Chemical Properties Analysis
Phenoxathiin has a density of 1.3±0.1 g/cm3, a boiling point of 312.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.1±3.0 kJ/mol, and it has a flash point of 142.7±19.6 °C . The index of refraction is 1.677, and the molar refractivity is 59.0±0.3 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .
科学研究应用
催化合成应用:苯并恶嗪衍生物用于荧光材料、抗真菌活性和选择性抑制剂。刘等人 (2019) 的一项研究重点介绍了使用负载在锰氧化物基八面体分子筛 (CuOx/OMS-2) 上的铜有效合成这些衍生物 (Liu 等人,2019)。
医药和材料科学应用:Dodds 和 Sutherland (2022) 探索了从苯酚中两步合成苯并恶嗪,强调了它们在医药和材料科学中的重要性。他们发表在《有机与生物分子化学》上的研究强调了苯并恶嗪作为多种活性剂和材料中的核心成分的作用 (Dodds 和 Sutherland,2022)。
计算和理论研究:Wei 等人 (2008) 探索了苯并恶嗪的理论方面,他们使用计算方法研究了多氯苯并恶嗪 (PCPT) 的热力学性质 (Wei 等人,2008)。
高效合成方法:Hu 等人 (2013) 开发了一种在无过渡金属条件下合成苯并恶嗪衍生物的有效方法,这对于在各个领域的实际应用非常重要 (Hu 等人,2013)。
有机磷光材料:Li 等人 (2019) 研究了硼酸酯取代对基于苯并恶嗪的衍生物的影响,揭示了改进的磷光量子效率,这对于有机磷光材料至关重要 (Li 等人,2019)。
化学结构分析:El-Karim (2005) 对苯并恶嗪及其衍生物的结构进行了研究,深入了解了在苯并恶嗪的芳环中引入电负氮原子产生的影响 (El-Karim,2005)。
分子结构和应用:Onoabedje 等人 (2019) 综述了苯并恶嗪支架合成中的变革性阶段,重点介绍了它们在医学、有机电子和材料科学中的不断发展的应用 (Onoabedje 等人,2019)。
安全和危害
Phenoxathiin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of accidental release, it is recommended to sweep up and shovel the substance, and keep it in suitable, closed containers for disposal .
未来方向
Phenoxathiins are an important class of sulfur-containing heterocycle, found as the core component in numerous pharmaceutically active agents and materials . Despite this importance, there are relatively few methods for the synthesis of these heterocycles that avoid complex starting materials, harsh conditions, or precious transition metals . The synthetic utility of this two-step approach for the preparation of biologically relevant phenoxathiins was demonstrated using natural product-based phenols .
作用机制
Phenoxathiin, also known as Phenoxathiine, is a sulfur-containing heterocyclic compound . It is an important component in numerous pharmaceutically active agents and materials . This article will delve into the mechanism of action of Phenoxathiin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known that phenoxathiin is a core component in numerous pharmaceutically active agents and materials , suggesting that it may interact with a variety of biological targets
Mode of Action
It is known that phenoxathiin is synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols . In the second step, the thioarylated products are converted to a series of Phenoxathiins using a copper-mediated, Ullmann-type, C–O bond forming cyclisation reaction .
Biochemical Pathways
Given its role as a core component in numerous pharmaceutically active agents and materials , it can be inferred that Phenoxathiin likely interacts with multiple biochemical pathways
Result of Action
Given its role as a core component in numerous pharmaceutically active agents and materials , it can be inferred that Phenoxathiin likely exerts a range of molecular and cellular effects
属性
IUPAC Name |
phenoxathiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGGHOYGKMUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024937 | |
| Record name | Phenoxathiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid. (NTP, 1992) | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
592 °F at 745 mmHg (NTP, 1992) | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Phenoxathiin | |
CAS RN |
262-20-4 | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxathiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxathiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000262204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxathiin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxathiin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenoxathiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxathiin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXATHIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC51V8XW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
138 to 140 °F (NTP, 1992) | |
| Record name | DIBENZOOXATHIANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20118 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phenoxathiin?
A1: Phenoxathiin has a molecular formula of C12H8OS and a molecular weight of 188.26 g/mol.
Q2: Are there any spectroscopic data available for phenoxathiin?
A2: Yes, researchers have characterized phenoxathiin using various spectroscopic techniques. Studies commonly report data from UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure and analyze its properties. [, , , , , , , , ]
Q3: What is the spatial arrangement of atoms in phenoxathiin?
A3: Phenoxathiin exists in a nonplanar conformation due to the folding along the oxygen-sulfur axis. This folding, characterized by the dihedral angle between the two benzene rings, can vary depending on the substituents present and their influence on the molecule's overall geometry. [, ]
Q4: What are some common methods for synthesizing phenoxathiin derivatives?
A4: Several synthetic routes have been explored for phenoxathiin derivatives. Some prominent methods include:
- Mauthner Synthesis: This classical approach involves the cyclization of 2-hydroxythiophenols with 2-halonitrobenzenes. []
- Intramolecular Radical Substitution: This method utilizes 2-aminophenyl 2-thiophenyl ethers, exploiting radical chemistry to form the phenoxathiin core. []
- Iron-Catalyzed C-H Thioarylation: A more recent development involves a two-step process starting from phenols, employing iron and copper-mediated reactions to achieve thioarylation followed by cyclization. []
- Aryne Reactions with Thiosulfonates: This approach utilizes aryne intermediates generated from readily available precursors to react with thiosulfonates, offering a streamlined approach to phenoxathiin synthesis. []
- Deoxygenation of Aromatic Sulfoxides: Utilizing thionyl chloride in the presence of a chlorine-trapping agent like cyclohexene allows for the conversion of diphenyl ether derivatives into phenoxathiins. []
Q5: How does the phenoxathiin cation radical react with alkenes?
A5: Phenoxathiin cation radicals add to alkenes stereospecifically, forming bis(10-phenoxathiiniumyl)alkane adducts. The reaction proceeds through a trans addition mechanism, attributed to the formation of an episulfonium cation radical intermediate. []
Q6: What happens when phenoxathiin cation radical adducts react with basic alumina?
A6: Treatment of bis(10-phenoxathiiniumyl)alkane adducts with basic alumina leads to elimination reactions, generating (10-phenoxathiiniumyl)alkenes. The stereochemistry of the resulting alkenes depends on the configuration of the starting adduct. []
Q7: What are some of the applications of phenoxathiin derivatives?
A7: Phenoxathiin derivatives have found applications in various fields, including:
- Pharmaceuticals: As the core structure in several drugs, particularly those targeting the central nervous system. [, , ]
- Materials Science: Phenoxathiin units have been incorporated into polymers to enhance properties such as solubility and thermal stability. [, ]
- Fluorescent probes: Certain phenoxathiin derivatives exhibit fluorescence, making them valuable tools in analytical chemistry and materials science. [, , ]
Q8: How does the presence of a phenoxathiin unit influence polymer properties?
A8: Incorporating phenoxathiin units into polymer chains can significantly impact their properties. For example, polyamides containing phenoxathiin units have demonstrated higher solubility in polar solvents and improved thermal stability compared to analogous polymers lacking these units. []
Q9: Are there any catalytic applications of phenoxathiin or its derivatives?
A9: While not as widely explored as other applications, phenoxathiin derivatives have shown potential in catalytic applications. For instance, some studies suggest that the presence of a phenoxathiin moiety can influence the reactivity and selectivity of catalysts in organic reactions. []
Q10: How do structural modifications of phenoxathiin affect its biological activity?
A10: The biological activity of phenoxathiin derivatives is highly sensitive to structural changes. * Position of Substituents: The position of substituents on the phenoxathiin core significantly impacts the interaction with biological targets. For example, 1-substituted phenoxathiin 10,10-dioxides have shown selectivity for monoamine oxidase A (MAO-A) inhibition. []* Size and Nature of Substituents: The size and lipophilicity of substituents play a crucial role in determining potency and selectivity for specific targets. For instance, small, lipophilic groups at the 1-position of phenoxathiin 10,10-dioxide favor MAO-A inhibition. []* Oxidation State of Sulfur: The oxidation state of the sulfur atom in the phenoxathiin ring can influence its pharmacological activity. Studies have explored the SAR of phenoxathiin sulfoxides and sulfones, revealing differences in their biological profiles. [, ]
Q11: Have computational methods been applied to study phenoxathiin and its derivatives?
A11: Yes, computational chemistry has played a significant role in understanding phenoxathiin's properties and behavior. * Conformational Analysis: Molecular mechanics and quantum chemical calculations have been employed to investigate the conformational preferences of phenoxathiin and its derivatives. These studies provide insights into the influence of substituents and the surrounding environment on the molecule's shape. []* Structure-Activity Relationships (SAR): Quantitative structure-activity relationship (QSAR) studies have explored the correlation between the molecular structure of phenoxathiin derivatives and their biological activities. These models help predict the activity of new derivatives and guide the design of more potent and selective compounds. []* Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions involving phenoxathiin and its derivatives, providing valuable information for optimizing synthetic strategies and developing new catalytic applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)



![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)




![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
